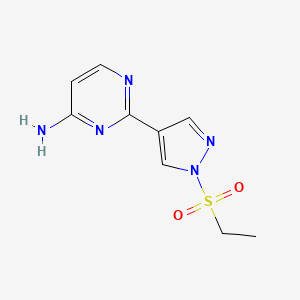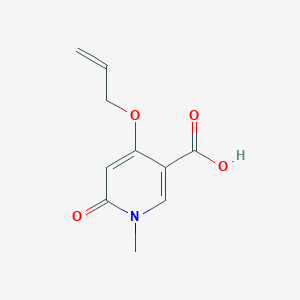![molecular formula C7H5N3O3 B1447153 6-羟基-3H-咪唑并[4,5-b]吡啶-7-羧酸 CAS No. 1820665-54-0](/img/structure/B1447153.png)
6-羟基-3H-咪唑并[4,5-b]吡啶-7-羧酸
描述
6-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions. They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
Imidazo[4,5-b]pyridines can be synthesized from 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles reacted with malononitrile under mild experimental conditions . This reaction leads to 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines when carried out in the presence of DBU .Molecular Structure Analysis
The molecular structure of 6-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can be represented by the InChI code:1S/C7H5N3O2/c11-7(12)4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,11,12)(H,8,9,10) . Chemical Reactions Analysis
Imidazo[4,5-b]pyridines have been found to undergo various chemical reactions. For instance, 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles were reacted with malononitrile under mild experimental conditions and led to 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines .Physical and Chemical Properties Analysis
The molecular weight of 6-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is 163.14 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学研究应用
中枢神经系统 (CNS) 药物
咪唑并[4,5-b]吡啶类化合物已知具有作为GABA_A 受体正向变构调节剂的作用 。这使得它们成为治疗中枢神经系统疾病(如焦虑、失眠和癫痫)的潜在候选药物。它们与嘌呤的结构相似性使它们能够与各种神经递质系统相互作用,这可以被利用来开发新的中枢神经系统药物。
质子泵抑制剂
已发现该类化合物中的一些衍生物可以抑制质子泵,而质子泵在治疗酸相关疾病(如胃食管反流病 (GERD) 和消化性溃疡)中起着至关重要的作用 。通过抑制胃酸分泌的最后一步,它们可以缓解症状并促进愈合。
芳香化酶抑制剂
咪唑并[4,5-b]吡啶骨架已被用于制造芳香化酶抑制剂,而芳香化酶抑制剂在治疗激素敏感性乳腺癌中至关重要 。这些抑制剂阻断雄激素向雌激素的转化,从而降低雌激素水平并限制雌激素依赖性癌细胞的生长。
抗炎药
此类化合物包括非甾体抗炎药 (NSAIDs) 。它们通过抑制参与炎症过程的酶发挥作用,为以炎症为特征的疾病(如关节炎)提供治疗潜力。
抗菌活性
最近的研究已经探索了新的咪唑并[4,5-b]吡啶衍生物的抗菌特性 。它们对抗微生物感染的能力使它们成为开发新型抗生素的有希望的候选药物,尤其是在抗生素耐药性日益增加的时代。
癌症治疗
咪唑并[4,5-b]吡啶已显示出影响癌细胞功能所需的细胞通路的能力 。 它们已被评估为各种生物受体的拮抗剂,例如血管紧张素 II、血小板活化因子 (PAF) 和代谢型谷氨酸受体亚型 V,这些受体与癌症进展有关 .
合成方法
咪唑并[4,5-b]吡啶衍生物的合成一直是一个有趣的话题,因为它们具有药理学潜力。 已经报道了各种合成方法,包括区域选择性方法,这些方法提供了中等至极好的产率范围的产物 。这项研究对于开发这些化合物的更有效、更可扩展的生产方法至关重要。
杀菌特性
咪唑并[4,5-b]吡啶衍生物也已合成并评估其杀菌活性 。开发新的杀菌剂对于农业至关重要,因为它有助于保护农作物免受真菌病害的侵害并确保粮食安全。
作用机制
Target of Action
Imidazo[4,5-b]pyridine derivatives have been found to interact with various biological receptors, including gaba a receptors , angiotensin II receptors , and thromboxane A2 .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to modulate the functions of receptors or enzymes in living systems . They can act as positive allosteric modulators, influencing many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been reported to exhibit diverse biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can affect the action and stability of chemical compounds .
未来方向
Imidazo[4,5-b]pyridines have been found to have a wide range of applications in medicinal chemistry . They have the potential to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests that 6-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid and its derivatives could have potential applications in the development of new drugs for various disease conditions.
生化分析
Biochemical Properties
6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are typically characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes .
Cellular Effects
The effects of 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as protein kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These binding interactions can lead to the inhibition or activation of enzyme activity, changes in gene expression, and alterations in cellular signaling pathways. For instance, 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has been shown to inhibit the activity of certain kinases, thereby blocking the phosphorylation of target proteins and disrupting signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can change over time. This compound is relatively stable under physiological conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function. At high doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with a clear distinction between therapeutic and toxic doses .
Metabolic Pathways
6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze its oxidation to form various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. Additionally, 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can interact with cofactors such as NADH and FADH2, affecting their redox states and impacting cellular energy metabolism .
Transport and Distribution
The transport and distribution of 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the bioavailability and efficacy of 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid in different tissues .
属性
IUPAC Name |
6-hydroxy-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-3-1-8-6-5(9-2-10-6)4(3)7(12)13/h1-2,11H,(H,12,13)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJFNNPABOWWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=N1)N=CN2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate](/img/structure/B1447074.png)




![4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride](/img/structure/B1447083.png)



![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride](/img/structure/B1447091.png)

![[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1447093.png)
